Cas no 1158514-13-6 (3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride)
![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride structure](https://ja.kuujia.com/scimg/cas/1158514-13-6x500.png)
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-[(3-nitropyridin-2-yl)amino]propan-1-ol hydrochloride
- 3-((3-Nitropyridin-2-yl)amino)propan-1-ol hydrochloride
- 3-[(3-Nitropyridin-2-yl)amino]propan-1-olhydrochloride
- 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
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- MDL: MFCD13857412
- インチ: 1S/C8H11N3O3.ClH/c12-6-2-5-10-8-7(11(13)14)3-1-4-9-8;/h1,3-4,12H,2,5-6H2,(H,9,10);1H
- InChIKey: JZKJKRSJOQDARC-UHFFFAOYSA-N
- ほほえんだ: Cl.OCCCNC1C(=CC=CN=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 183
- トポロジー分子極性表面積: 91
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB408339-500 mg |
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride |
1158514-13-6 | 500MG |
€254.60 | 2022-03-24 | ||
abcr | AB408339-500mg |
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride; . |
1158514-13-6 | 500mg |
€269.00 | 2024-04-20 | ||
abcr | AB408339-1 g |
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride |
1158514-13-6 | 1g |
€299.00 | 2022-03-24 | ||
Chemenu | CM486731-5g |
3-((3-Nitropyridin-2-yl)amino)propan-1-ol hydrochloride |
1158514-13-6 | 97% | 5g |
$745 | 2022-06-14 | |
Chemenu | CM486731-1g |
3-((3-Nitropyridin-2-yl)amino)propan-1-ol hydrochloride |
1158514-13-6 | 97% | 1g |
$251 | 2022-06-14 | |
abcr | AB408339-1g |
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride; . |
1158514-13-6 | 1g |
€317.00 | 2024-04-20 | ||
Matrix Scientific | 060444-500mg |
3-[(3-Nitropyridin-2-yl)amino]propan-1-olhydrochloride |
1158514-13-6 | 500mg |
$237.00 | 2023-09-08 | ||
Ambeed | A474560-1g |
3-((3-Nitropyridin-2-yl)amino)propan-1-ol hydrochloride |
1158514-13-6 | 97% | 1g |
$254.0 | 2024-04-26 | |
Ambeed | A474560-5g |
3-((3-Nitropyridin-2-yl)amino)propan-1-ol hydrochloride |
1158514-13-6 | 97% | 5g |
$760.0 | 2024-04-26 |
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride 関連文献
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochlorideに関する追加情報
Research Brief on 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride (CAS: 1158514-13-6)
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride (CAS: 1158514-13-6) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications as a key intermediate in the synthesis of novel pharmacologically active molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The compound has been identified as a promising scaffold for the development of kinase inhibitors, particularly targeting protein kinases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective JAK2 inhibitors, showing potent activity in preclinical models of myeloproliferative disorders. The nitro group at the 3-position of the pyridine ring appears to play a critical role in binding interactions with the kinase ATP-binding site.
Recent synthetic improvements have been reported for 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride. A team at the University of Cambridge developed a more efficient three-step synthesis with an overall yield of 68%, representing a significant improvement over previous methods. The new route employs a microwave-assisted nitro reduction followed by reductive amination, which has been shown to reduce byproduct formation while maintaining excellent stereoselectivity.
Structural-activity relationship (SAR) studies have revealed that modifications to the propanolamine side chain can dramatically affect both potency and selectivity. Researchers at Merck have recently filed a patent (WO2023052345) covering derivatives of this compound with improved pharmacokinetic properties, particularly enhanced blood-brain barrier penetration for potential CNS applications. The hydrochloride salt form (1158514-13-6) has been shown to provide superior solubility characteristics compared to the free base.
In terms of biological evaluation, in vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against several cancer cell lines, with particular potency against triple-negative breast cancer cells (MDA-MB-231). The mechanism appears to involve both direct kinase inhibition and induction of oxidative stress through the nitro group's redox cycling properties. However, researchers caution that further optimization is needed to improve selectivity and reduce potential off-target effects.
The compound has also shown promise in non-oncological applications. A recent study in Nature Chemical Biology reported its activity as an allosteric modulator of G protein-coupled receptors (GPCRs), specifically showing positive modulation of β2-adrenergic receptor signaling. This finding opens new avenues for the development of biased ligands with potential applications in cardiovascular and respiratory diseases.
Future research directions for 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride include further exploration of its structure-activity relationships, development of more selective derivatives, and comprehensive preclinical evaluation of its safety profile. The compound's versatility as a synthetic intermediate continues to make it a valuable tool for medicinal chemistry programs targeting diverse biological pathways.
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